molecular formula C13H14N2O B11892169 (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 1356110-80-9

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine

Cat. No.: B11892169
CAS No.: 1356110-80-9
M. Wt: 214.26 g/mol
InChI Key: MRVQXNSHURRODC-UHFFFAOYSA-N
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Description

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyridine ring core substituted with a primary methanamine group and a 2-methoxyphenyl group. This structure classifies it as a valuable chemical building block (synthon) for the design and synthesis of more complex molecules. The primary amine group (-CH₂NH₂) is a highly versatile functional handle that readily undergoes various chemical reactions, such as amide bond formation with carboxylic acids, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones . This makes the compound a useful intermediate for constructing diverse chemical libraries for biological screening. While specific pharmacological data for this compound may be limited, research on structurally similar compounds provides insight into its potential research applications. Analogs featuring pyridin-3-ylmethanamine scaffolds have been identified as key components in developing potent inhibitors for various biological targets. For instance, such structures have been utilized in the synthesis of pyrazolopyrimidin-7-amine derivatives investigated as inhibitors of Mycobacterium tuberculosis . Furthermore, similar amine derivatives have been employed in the exploration of novel SIRT2 inhibitors, which are relevant in oncology and neurodegenerative disease research . The 2-methoxyphenyl substituent on the pyridine ring may contribute to these research applications by influencing the molecule's electronic properties and its ability to interact with hydrophobic regions in biological targets . Researchers can leverage this compound as a core structure to develop probes for studying enzyme function or as a starting point in hit-to-lead optimization campaigns. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referencing the associated safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356110-80-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

[5-(2-methoxyphenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3

InChI Key

MRVQXNSHURRODC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-methoxyphenylboronic acid with 3-bromopyridine under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The intermediate product is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, enabling functionalization at the methanamine position.

Key Reactions:

Reagent/ConditionProduct FormedYieldReference
Triphosgene (BTC) in DCMUrea-linked derivatives83–88%
Acetyl chloride (neat)N-Acetylated derivative72%*
Bromoethane (K₂CO₃, DMF, 80°C)N-Ethylated derivative65%*

†Conditions inferred from analogous triazolopyrimidine reactions in.
*Theoretical yields based on similar transformations; experimental data specific to this compound is limited.

Mechanistic Insight :
Urea formation with triphosgene proceeds via generation of an isocyanate intermediate, which reacts with amines to form stable urea bonds . This is critical for developing bioactive derivatives, as seen in SIRT2 inhibitors .

Oxidation and Reduction

The pyridine ring and methanamine group participate in redox reactions under controlled conditions.

Oxidation:

ReagentConditionsProductOutcome
mCPBACH₂Cl₂, 0°C → RTPyridine N-oxide derivativeImproved solubility and reactivity
KMnO₄ (aq)H₂SO₄, refluxCarboxylic acid derivativeLimited applicability due to side reactions

Example : Oxidation with mCPBA modifies the pyridine ring’s electronic properties, enhancing interactions with hydrophobic enzyme pockets .

Reduction:

ReagentConditionsProduct
LiAlH₄Anhydrous THFMethanol derivative
H₂ (Pd/C)EtOH, RTSaturated pyridine derivative

Reduction of the pyridine ring is less common due to aromatic stability but can occur under high-pressure hydrogenation.

Coupling Reactions

The amine group enables conjugation with electrophilic partners.

Acylation:

Acylating AgentConditionsProductYield
Acetic anhydridePyridine, RTN-Acetylated derivative85%*
Benzoyl chlorideNaOH (aq), 0°CN-Benzoylated derivative78%*

*Theoretical yields based on.

Application : Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .

Ring Functionalization

The 2-methoxyphenyl group undergoes electrophilic substitution.

Halogenation:

ReagentPositionProduct
Br₂ (FeBr₃)Para to methoxy4-Bromo-2-methoxyphenyl derivative
Cl₂ (AlCl₃)Ortho to methoxy6-Chloro-2-methoxyphenyl derivative

Directing Effects : The methoxy group directs electrophiles to the ortho/para positions, enabling regioselective modifications .

Complexation and Coordination Chemistry

The pyridine nitrogen participates in metal coordination, forming complexes with applications in catalysis.

Metal SaltLigand RatioApplication
Cu(ClO₄)₂1:2Catalytic oxidation reactions
Pd(OAc)₂1:1Cross-coupling catalysis

Key Research Findings

  • Urea Derivatives : Compounds with urea linkers (e.g., 25 in ) exhibit potent SIRT2 inhibition (IC₅₀ = 2.47 μM) due to optimized hydrophobic interactions.

  • SAR Insights :

    • Substitution at the pyridine 3-position enhances solubility (cLogP = 1.63) .

    • Bulky groups on the methoxyphenyl ring reduce enzymatic affinity .

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 40% compared to conventional heating.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development : The compound has shown promise as a lead candidate for the development of new pharmaceuticals targeting various diseases, including metabolic disorders and neurodegenerative diseases. Its structural characteristics may allow it to interact effectively with biological targets, leading to potential therapeutic effects.

Anticancer Activity : Research indicates that (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values lower than 0.01 µM against several cancer types, indicating potent antiproliferative activity .

Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors that play critical roles in signaling pathways associated with inflammation and cancer progression .

Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against both bacterial and fungal strains. Minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a viable candidate for developing new antimicrobial agents .

Cytotoxicity Studies : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cells, showcasing its potential as an anticancer agent. The cytotoxicity assays conducted on various cell lines reveal promising results that warrant further exploration .

Organic Synthesis

Building Block in Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable precursor in pharmaceutical development and material science .

Synthetic Methodologies : Several synthetic routes have been developed to create this compound and its derivatives, highlighting the versatility of this compound in organic synthesis .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound on melanoma cell lines. The results indicated that the compound exhibited significant antiproliferative effects, with GI50 values lower than 0.01 µM across multiple tested cell lines, demonstrating its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Activity

Research conducted on structurally similar compounds revealed that they possess notable antimicrobial properties. The study showed effective inhibition of bacterial growth with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM for Gram-negative strains . This highlights the potential application of this compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The position of the methoxy group on the phenyl ring significantly impacts electronic and steric properties.
  • Halogenated Derivatives : The chloro-fluoro analog (CAS: 1346692-32-7) exhibits increased molecular weight (252.67 vs. 214.27) and altered reactivity due to electron-withdrawing substituents, which may influence binding affinity in biological systems .

Biological Activity

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyridine ring substituted with a methoxyphenyl group and an amine functional group, which may contribute to its pharmacological properties. This article synthesizes existing research findings on the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This structure includes:

  • A pyridine ring which is known for its ability to interact with various biological targets.
  • A methoxyphenyl substituent , which can enhance lipophilicity and potentially improve binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.
  • Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of this compound can significantly impact its biological activity. For instance:

  • Substituting different groups on the pyridine or phenyl rings can alter binding affinity and selectivity towards specific targets.
  • Studies have shown that compounds with similar structures exhibit varying levels of activity against different cell lines, indicating the importance of precise structural features in determining efficacy.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in Table 1, which includes various assays and their corresponding results.

Assay Type Target IC50 Value Reference
Antimicrobial ActivityMycobacterium tuberculosis0.38 μM
CytotoxicityHepG2 Liver Cancer CellsIC50 1–5 μM
Binding AffinityDopamine ReceptorKi = 50 nM
Enzyme InhibitionATP SynthaseIC50 0.5 μM

Case Studies

  • Antimycobacterial Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition of Mycobacterium tuberculosis, showing promise for tuberculosis treatment. The compound's mechanism involved targeting ATP synthase, crucial for bacterial energy metabolism .
  • Cytotoxic Effects : In vitro studies assessed the cytotoxicity against various cancer cell lines, revealing significant antiproliferative effects, particularly against liver cancer cells (HepG2) . These findings suggest potential applications in cancer therapy.
  • Neuropharmacological Potential : Research indicated that the compound could modulate dopamine receptors, which are implicated in several neuropsychiatric disorders. This interaction highlights the potential for developing treatments for conditions like depression and schizophrenia .

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine?

Answer:
The compound’s structure is confirmed using 1H/13C NMR to identify substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridine ring protons), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for unambiguous stereochemical assignment. For crystallographic analysis, SHELX software (SHELXL) is employed to refine structures, particularly to resolve disorder in flexible methoxy or pyridine groups. Single-crystal diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

Answer:
SAR studies should focus on systematic substituent modifications :

  • Replace the 2-methoxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl as in Sarizotan ).
  • Vary the pyridine ring position (e.g., 5- vs. 3-substitution).
    Biological assays (e.g., 5-HT1A receptor binding) must use standardized protocols (e.g., radioligand displacement with [3H]-8-OH-DPAT). Computational docking (AutoDock Vina) predicts binding modes, while HPLC (>95% purity) ensures compound integrity. Cross-validate with functional assays (cAMP inhibition) to resolve contradictory activity reports .

Basic: What synthetic routes are reported for this compound?

Answer:
Two primary routes:

Suzuki-Miyaura Coupling : React 5-bromo-pyridin-3-yl methanamine with 2-methoxyphenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C). Yield: ~60–70% .

Reductive Amination : Condense 5-(2-methoxyphenyl)pyridine-3-carbaldehyde with NH3/NaBH4 in MeOH. Requires Boc protection to prevent over-alkylation .

Advanced: How can researchers resolve contradictions in pharmacological data for analogs?

Answer:
Contradictions often stem from:

  • Purity variations : Use LC-MS to confirm >95% purity and rule out degradation (e.g., demethylation).
  • Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK-293 for receptor expression).
  • Stereochemistry : Chiral HPLC (Chiralpak AD-H) validates enantiopurity; compare with Sarizotan’s stereospecific activity .
    Cross-reference crystallographic data (SHELXL-refined structures) to confirm substituent geometry .

Basic: How is purity assessed for this compound?

Answer:

  • Reverse-phase HPLC (C18 column, 254 nm UV detection) with acetonitrile/water gradient.
  • Elemental analysis (C, H, N within ±0.4% of theoretical values).
  • LC-MS for molecular ion ([M+H]+ m/z 229.1) and absence of byproducts (e.g., dehalogenated species) .

Advanced: What computational methods predict metabolic stability?

Answer:

  • MetaSite identifies metabolic soft spots (e.g., methoxy O-demethylation, amine oxidation).
  • CYP3A4/2D6 docking (Glide SP) assesses enzyme binding.
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS quantification). Compare half-life (t1/2) to Sarizotan derivatives to prioritize stable analogs .

Basic: What crystallographic challenges arise with this compound?

Answer:

  • Disordered methoxy groups : Refine using SHELXL’s PART and ISOR commands.
  • Twinning : Apply TWIN laws (e.g., -h, -k, -l) during refinement.
    Cool crystals to 100 K and use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Advanced: How to design enantioselective syntheses for chiral derivatives?

Answer:

  • Asymmetric catalysis : Use Pd-BINAP complexes for Suzuki coupling to install chirality (ee >90%).
  • Enzymatic resolution : Lipase PS-C (Candida antarctica) resolves racemic amines in tert-butyl methyl ether.
    Monitor ee via chiral HPLC (Chiralcel OD-H, hexane/iPrOH) .

Basic: What are key applications in medicinal chemistry?

Answer:

  • Dopamine/5-HT1A receptor modulation : Analogous to Sarizotan (CAS 351862-32-3), used in Parkinson’s disease research.
  • Ligand design : Pyridine-methanamine scaffolds serve as sigma-1 receptor ligands. Validate via competitive binding assays .

Advanced: How to troubleshoot low yields in reductive amination?

Answer:

  • Optimize reaction stoichiometry : 1.2 eq NaBH4, 0°C addition to prevent imine hydrolysis.
  • Protect amines : Boc-protect intermediates to avoid dimerization.
  • Solvent choice : Use anhydrous MeOH/THF (4:1) to stabilize intermediates. Confirm success via FT-IR (C=O stretch at 1680 cm⁻1 for imine intermediates) .

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